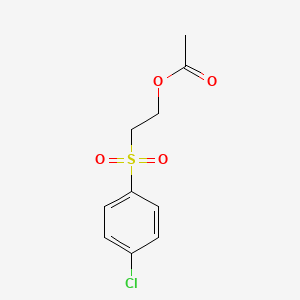

2-(4-Chlorobenzenesulfonyl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorobenzenesulfonyl)ethyl acetate, also known as CBSEA, is a sulfonyl-substituted acetate. It has a molecular weight of 262.7 and a linear formula of C10H11ClO4S .

Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzenesulfonyl)ethyl acetate is represented by the linear formula C10H11ClO4S .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-(4-Chlorobenzenesulfonyl)ethyl Acetate Applications

2-(4-Chlorobenzenesulfonyl)ethyl acetate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Enzyme Inhibition Studies: This compound is instrumental in the synthesis of chlorinated sulfonamides, which have shown significant potential in enzyme inhibition studies . These studies are crucial for the development of therapeutic agents targeting diseases like Alzheimer’s, where enzyme inhibitors can play a role in managing disease progression.

Pharmaceutical Development: The sulfonyl group present in 2-(4-Chlorobenzenesulfonyl)ethyl acetate is a common moiety in many pharmacologically active compounds . It is extensively used in the synthesis of carbonic anhydrase inhibitors, anticancer, anti-inflammatory, antiviral agents, and antimicrobial drugs.

Antibacterial Agents: Due to its structural similarity to p-aminobenzoic acid (PABA), sulfonamides derived from this compound can inhibit the conversion of PABA into folic acid, suppressing DNA synthesis in bacteria . This makes it a valuable component in the development of new antibacterial agents.

Material Science: In material science, derivatives of 2-(4-Chlorobenzenesulfonyl)ethyl acetate can be used to modify the properties of materials like cellulose acetate . This can lead to the development of materials with improved properties and less degradation during processing.

Chemical Synthesis: The compound serves as a precursor in the synthesis of various organic molecules. Its reactivity with different substituted anilines under basic conditions allows for the creation of a wide range of sulfonamide derivatives .

Biochemistry Research: In biochemistry, the compound’s derivatives can be used to study the interaction with biological enzymes such as urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are relevant in understanding metabolic pathways and disease mechanisms .

Lead Compound Discovery: The synthesized chlorinated sulfonamides from 2-(4-Chlorobenzenesulfonyl)ethyl acetate have shown strong inhibitory activities against enzymes like BChE, making them promising ‘lead’ compounds in drug discovery, particularly for conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonylethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-8(12)15-6-7-16(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVALIJNRCICPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobenzenesulfonyl)ethyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2573174.png)

![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)

![methyl 3-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2573177.png)

![N-(2-furylmethyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2573186.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)

![4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B2573190.png)

![Ethyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2573191.png)